molecular formula C9H8N2O2 B12819974 4-(1H-Imidazol-4-yl)benzene-1,3-diol

4-(1H-Imidazol-4-yl)benzene-1,3-diol

Cat. No.: B12819974
M. Wt: 176.17 g/mol
InChI Key: GQEUKEZMLOLHNS-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-yl)benzene-1,3-diol is an organic compound that features both an imidazole ring and a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-4-yl)benzene-1,3-diol typically involves the formation of the imidazole ring followed by its attachment to a benzene ring with hydroxyl groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) to achieve high yields and selectivity. For example, reactions of metal salts with mixed organic ligands, such as 1,4-di(1H-imidazol-4-yl)benzene and carboxylic acids, can produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-4-yl)benzene-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the imidazole ring and the hydroxyl groups on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroxy derivatives.

Scientific Research Applications

4-(1H-Imidazol-4-yl)benzene-1,3-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-(1H-Imidazol-4-yl)benzene-1,3-diol exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the hydroxyl groups on the benzene ring can form additional interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-4-yl)benzene-1,3-diol is unique due to the presence of both hydroxyl groups and an imidazole ring, which provide a combination of reactivity and binding properties not found in other similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or the formation of complex materials.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)benzene-1,3-diol

InChI

InChI=1S/C9H8N2O2/c12-6-1-2-7(9(13)3-6)8-4-10-5-11-8/h1-5,12-13H,(H,10,11)

InChI Key

GQEUKEZMLOLHNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=CN=CN2

Origin of Product

United States

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